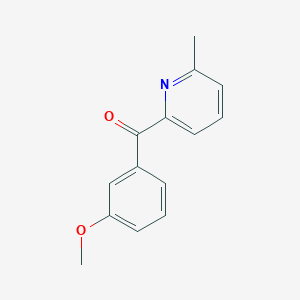

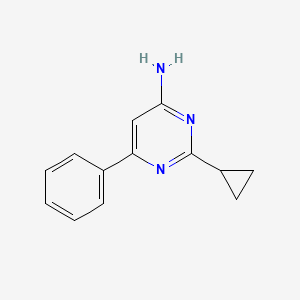

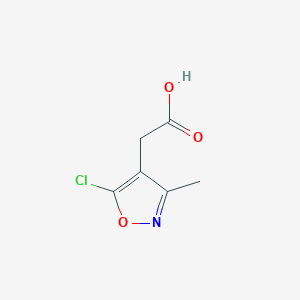

2-Cyclopropyl-6-(2-methylphenyl)pyrimidin-4-amine

Vue d'ensemble

Description

“2-Cyclopropyl-6-(2-methylphenyl)pyrimidin-4-amine” is a small molecule1. It is also known as CPI-444 and is an inhibitor of a protein called adenosine A2A receptor (A2AR)1. The A2AR is expressed in high levels in certain immune cells, and its activation can suppress immune responses1.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature23. However, the exact synthesis process for “2-Cyclopropyl-6-(2-methylphenyl)pyrimidin-4-amine” is not readily available in the search results.

Molecular Structure Analysis

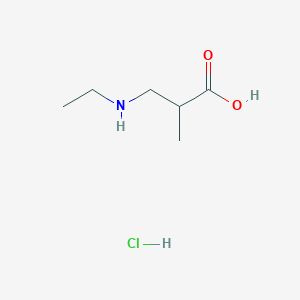

The molecular formula of “2-Cyclopropyl-6-(2-methylphenyl)pyrimidin-4-amine” is C14H15N34. The molecular weight is 225.29 g/mol4. However, the detailed molecular structure analysis is not available in the search results.

Chemical Reactions Analysis

The chemical reactions involving “2-Cyclopropyl-6-(2-methylphenyl)pyrimidin-4-amine” are not readily available in the search results.Applications De Recherche Scientifique

Fungicidal Activity

- Scientific Field : Medicinal Chemistry Research .

- Application Summary : Pyrimidinamine derivatives, including “2-Cyclopropyl-6-(2-methylphenyl)pyrimidin-4-amine”, are considered promising agricultural compounds due to their outstanding fungicidal activity . They are particularly effective in controlling corn rust (Puccinia sorghi), a common disease that can significantly reduce corn yield .

- Methods of Application : The compounds were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .

- Results : Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin- 2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC 50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .

Therapeutic Potential

- Scientific Field : Pharmaceuticals .

- Application Summary : Structures composed of a pyridopyrimidine moiety, which includes “2-Cyclopropyl-6-(2-methylphenyl)pyrimidin-4-amine”, have shown therapeutic interest and have already been approved for use as therapeutics .

- Methods of Application : The synthetic protocols to prepare these pyridopyrimidine derivatives were considered .

- Results : The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .

Inhibitor of CDK2

- Scientific Field : Cancer Treatment .

- Application Summary : CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds, which includes “2-Cyclopropyl-6-(2-methylphenyl)pyrimidin-4-amine”, were designed .

- Methods of Application : The compounds were designed and synthesized .

- Results : The new set of small molecules showed potential as CDK2 inhibitors .

Inhibitor of Mitochondrial Complex I Electron Transport

- Scientific Field : Pesticide Research .

- Application Summary : Pyrimidinamine derivatives, including “2-Cyclopropyl-6-(2-methylphenyl)pyrimidin-4-amine”, act as mitochondrial complex I electron transport inhibitors (MET I) . More than two-thirds of pyrimidine fungicides belong to pyrimidinamine derivatives .

- Methods of Application : The compounds were designed and synthesized using pyrimidifen as a template according to the bioisosterism .

- Results : The new compounds showed excellent fungicidal activity .

Safety And Hazards

The safety and hazards associated with “2-Cyclopropyl-6-(2-methylphenyl)pyrimidin-4-amine” are not readily available in the search results.

Orientations Futures

The future directions for “2-Cyclopropyl-6-(2-methylphenyl)pyrimidin-4-amine” are not readily available in the search results.

Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.

Propriétés

IUPAC Name |

2-cyclopropyl-6-(2-methylphenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c1-9-4-2-3-5-11(9)12-8-13(15)17-14(16-12)10-6-7-10/h2-5,8,10H,6-7H2,1H3,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRCJPOOJAXNRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NC(=N2)C3CC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-6-(2-methylphenyl)pyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[1-(2,6-difluorophenyl)propan-2-yl]acetamide](/img/structure/B1463161.png)

![2-[1-(1-methyl-1H-pyrrole-2-carbonyl)piperidin-2-yl]ethan-1-ol](/img/structure/B1463174.png)